molecular formula C23H23FN2O4S B12493334 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)glycinamide

Cat. No.: B12493334
M. Wt: 442.5 g/mol
InChI Key: BLJRAPOKVZHSLJ-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)glycinamide is a complex organic compound characterized by the presence of fluorophenyl, methoxyphenyl, and methylbenzyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the fluorophenyl, methoxyphenyl, and methylbenzyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
  • N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide
  • N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)glycinamide is unique due to the specific combination of functional groups and its structural complexity

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C23H23FN2O4S/c1-17-3-5-18(6-4-17)15-25-23(27)16-26(20-9-11-21(30-2)12-10-20)31(28,29)22-13-7-19(24)8-14-22/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

BLJRAPOKVZHSLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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